Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
CAS No.: 1936136-56-9
Cat. No.: VC16424178
Molecular Formula: C7H7F3N2O2
Molecular Weight: 208.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1936136-56-9 |
|---|---|
| Molecular Formula | C7H7F3N2O2 |
| Molecular Weight | 208.14 g/mol |
| IUPAC Name | methyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)3-4(11-12)6(13)14-2/h3H,1-2H3 |
| Standard InChI Key | MMLLZABIWBBTAQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C(=O)OC)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The systematic IUPAC name reflects its substitution pattern:
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Position 1: Methyl group (-CH₃)
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Position 5: Trifluoromethyl group (-CF₃)
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Position 3: Methyl ester (-COOCH₃)
The molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of 220.15 g/mol. Its structure is closely related to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, differing only in the esterification of the carboxylic acid group .
Synthesis and Functionalization
Synthetic Routes
The synthesis of methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be achieved through two primary pathways:
Esterification of the Carboxylic Acid Precursor
The carboxylic acid (1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) undergoes esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP :
This method is high-yielding but requires careful control of reaction conditions to avoid side reactions .
Direct Functionalization of Pyrazole Intermediates
Alternative approaches leverage lithiation and electrophilic quenching strategies. For example, 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be lithiated at position 4 using LDA in a flow reactor, followed by reaction with methyl chloroformate to introduce the ester group :
This method offers regioselectivity and compatibility with scale-up processes .
Regioisomer Separation and Purification
Due to the potential formation of regioisomers during synthesis (e.g., 1-methyl-3-trifluoromethyl variants), chromatographic separation or fractional distillation under reduced pressure is employed . The boiling point-pressure diagram for related pyrazoles suggests optimal separation at 10–20 mmHg .
Physicochemical Properties
Thermal and Solubility Profiles
Stability and Reactivity
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Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the carboxylic acid .
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Electrophilic Substitution: The pyrazole ring undergoes bromination at position 4 when treated with N-bromosuccinimide (NBS) .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ester to the corresponding alcohol .
Applications in Chemical Research
Medicinal Chemistry
The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable intermediate in drug discovery. Examples include:
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Antiviral Agents: Analogous pyrazole esters are precursors to non-nucleoside reverse transcriptase inhibitors .
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Agrochemicals: Used in the synthesis of herbicides and fungicides targeting acetyl-CoA carboxylase .
Material Science
The compound’s fluorine content contributes to its use in liquid crystals and fluorinated polymers, where it improves thermal stability and chemical resistance .
| Precaution | Implementation Example |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles |
| Ventilation | Fume hood for handling solids |
| Storage | Cool, dry place away from acids |
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